molecular formula C10H19NO B057321 (3S,6R)-3-Isopropyl-6-methylazepan-2-one CAS No. 114048-88-3

(3S,6R)-3-Isopropyl-6-methylazepan-2-one

Cat. No.: B057321
CAS No.: 114048-88-3
M. Wt: 169.26 g/mol
InChI Key: XTGVNDCCKLFHJY-BDAKNGLRSA-N
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Description

“(3S,6R)-3-Isopropyl-6-methylazepan-2-one” is a seven-membered lactam (azepan-2-one) featuring a chiral isopropyl group at the C-3 position and a methyl group at the C-6 position. Its stereochemistry was determined using nuclear Overhauser effect (NOE) correlations and the modified Mosher method, which confirmed the 3S and 6R configurations . The compound’s molecular formula is C₁₀H₁₉NO, with a molecular weight of 169.27 g/mol. Its structure is characterized by a rigid azepanone ring, where the isopropyl and methyl substituents influence conformational stability and intermolecular interactions.

Properties

CAS No.

114048-88-3

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(3S,6R)-6-methyl-3-propan-2-ylazepan-2-one

InChI

InChI=1S/C10H19NO/c1-7(2)9-5-4-8(3)6-11-10(9)12/h7-9H,4-6H2,1-3H3,(H,11,12)/t8-,9+/m1/s1

InChI Key

XTGVNDCCKLFHJY-BDAKNGLRSA-N

SMILES

CC1CCC(C(=O)NC1)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H](C(=O)NC1)C(C)C

Canonical SMILES

CC1CCC(C(=O)NC1)C(C)C

Synonyms

2H-Azepin-2-one,hexahydro-6-methyl-3-(1-methylethyl)-,(3S,6R)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares (3S,6R)-3-Isopropyl-6-methylazepan-2-one with structurally related azepan-2-one derivatives, focusing on substituent effects, stereochemistry, and physicochemical properties.

Structural Analogues and Stereoisomers

3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one

  • Molecular Weight : 247.34 g/mol (vs. 169.27 g/mol for the target compound).
  • Substituents : Ethyl and 3-hydroxyphenyl groups at C-3, with an N-methyl group.
  • Key Differences : The hydroxyphenyl group introduces aromaticity and hydrogen-bonding capacity, enhancing polarity compared to the target compound’s aliphatic isopropyl group .

(3R,6S)-3-Isopropyl-6-methylazepan-2-one Stereochemistry: Enantiomeric configuration (3R,6S) vs. (3S,6R).

6-Methylazepan-2-one

  • Substituents : Lacks the C-3 isopropyl group.
  • Impact : Reduced steric hindrance and lipophilicity compared to the target compound.

3-Isopropylazepan-2-one Substituents: No methyl group at C-6. Effect: Altered ring conformation due to the absence of C-6 methyl stabilization.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituents (Position) Stereochemistry Predicted Solubility (Water) Key Features
This compound 169.27 C-3 (isopropyl), C-6 (methyl) 3S, 6R Low Rigid conformation, moderate lipophilicity
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one 247.34 C-3 (ethyl, 3-hydroxyphenyl), N-1 (methyl) Not specified Moderate High polarity due to aromatic hydroxyl group
(3R,6S)-3-Isopropyl-6-methylazepan-2-one 169.27 C-3 (isopropyl), C-6 (methyl) 3R, 6S Low Enantiomeric properties
6-Methylazepan-2-one 127.18 C-6 (methyl) N/A Moderate Simplified structure, higher solubility

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